5-クロロ-2,3-ジヒドロ-1H-インデン-1-アミン塩酸塩

説明

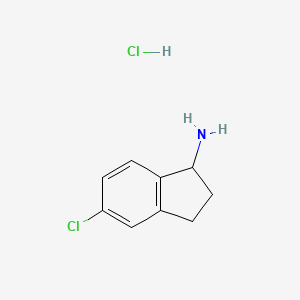

5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2N and its molecular weight is 204.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学合成

この化合物は、さまざまな他の化合物の合成調製において試薬として使用されます . これは、化学反応中に複雑な分子の形成に重要な役割を果たします .

抗菌および抗真菌研究

構造的に私たちの化合物と類似している2,3-ジヒドロ-1H-インデン-1-オンの誘導体は、合成され、それらの抗菌および抗真菌特性について試験されています . それらは、広範囲の抗菌活性を有する強力な抗菌作用を示しました .

気道疾患の治療

5,6-ジエチル-2,3-ジヒドロ-1H-インデン-2-アミン塩酸塩は、類似の化合物であり、気道疾患の治療のためにコルチコステロイドとの組み合わせで製剤で使用されてきました . これは、私たちの化合物が同様の医療処置で潜在的な用途を有することを示唆しています .

抗癌研究

2,3-ジヒドロ-1H-インデン-1-オン構造を含む化合物は、抗癌活性を含む多くの薬理学的特性のプロファイルを示しています . これは、私たちの化合物が潜在的に抗癌研究で使用できる可能性があることを示唆しています .

抗炎症研究

2,3-ジヒドロ-1H-インデン-1-オン誘導体は、抗炎症活性も示しています . これは、私たちの化合物が潜在的に抗炎症薬の研究で使用できる可能性があることを示唆しています .

抗酸化研究

2,3-ジヒドロ-1H-インデン-1-オン誘導体は、抗酸化活性を示しています . これは、私たちの化合物が潜在的に抗酸化研究で使用できる可能性があることを示唆しています .

生物活性

5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, a chiral amine compound, has gained attention in various fields due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Preparation Methods:

The synthesis of 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps:

- Starting Material: The process begins with 5-chloro-2,3-dihydro-1H-indene.

- Chiral Resolution: A racemic mixture is resolved to isolate the (S)-enantiomer.

- Amination: The (S)-5-chloro-2,3-dihydro-1H-indene is aminated to introduce the amine group.

- Hydrochloride Formation: The resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of 5-chloro-2,3-dihydro-1H-indene-1-amine hydrochloride is attributed to its interaction with specific molecular targets:

- Enzyme and Receptor Interaction: The amine group can form hydrogen bonds or ionic interactions with active sites on enzymes or receptors. The rigid indane structure allows it to fit into binding pockets effectively.

- Chemical Reactivity: The chlorine atom enhances the compound's binding affinity and specificity, potentially influencing its pharmacological effects.

Biological Activities

Research indicates that 5-chloro-2,3-dihydro-1H-indene-1-amine hydrochloride exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound may possess significant antimicrobial properties. For instance:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 5-Chloro derivative | 15.625 - 62.5 | Antistaphylococcal |

| 5-Chloro derivative | 62.5 - 125 | Antienterococcal |

These compounds demonstrate bactericidal action by inhibiting protein synthesis and nucleic acid production in bacterial cells .

Antifungal Activity

In addition to antibacterial effects, certain derivatives exhibit antifungal properties, outperforming traditional antifungals in specific assays:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Indole derivatives | 106.91 - 208.59 | Antifungal |

These studies suggest that modifications to the compound can enhance its efficacy against fungal strains .

Case Study: Enantioselective Properties

Research has highlighted the importance of chirality in the biological activity of 5-chloro-2,3-dihydro-1H-indene derivatives. Enantioselective studies indicate that the (S)-enantiomer exhibits different biological effects compared to its (R)-counterpart, emphasizing the relevance of stereochemistry in drug design .

Case Study: Biofilm Inhibition

Recent studies have focused on the ability of this compound to inhibit biofilm formation in pathogenic bacteria such as MRSA. The minimum biofilm inhibitory concentration (MBIC) for effective biofilm disruption was found to be significantly lower than that for conventional treatments, indicating a promising avenue for therapeutic development .

特性

IUPAC Name |

5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYBHXVWIQBARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672573 | |

| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197668-23-7 | |

| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。